molecular formula C6H16N2 B1320821 N-(3-amino-1-methylpropyl)-N,N-dimethylamine CAS No. 60978-33-8

N-(3-amino-1-methylpropyl)-N,N-dimethylamine

Cat. No. B1320821
CAS RN: 60978-33-8
M. Wt: 116.2 g/mol
InChI Key: HMNAAVUZNWPXDC-UHFFFAOYSA-N
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Description

Cooperative Intramolecular Hydrogen Bonding Effect and Basicity

The study of N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine (CPI) reveals their high gas phase proton affinities and pronounced basicities in acetonitrile. These properties are attributed to the stability of the resulting conjugate acids, which benefit from aromatization, cationic resonance, and cooperative intramolecular hydrogen bonding. The tris-substituted CPIs, in particular, exhibit superbasic properties due to enhanced hydrogen bonding effects. The N-[4-(dimethylamino)butyl] side chains contribute more to the stability upon protonation compared to the propyl chain derivatives .

Synthesis of Heterocyclic Systems

Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was synthesized from N-acetylglycine, which was then used to create various heterocyclic systems. Depending on the reaction conditions and substituents, this compound can form different heterocyclic compounds, including pyrimidinones, pyranones, and pyranoazines. The orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was confirmed by X-ray analysis .

Synthesis and Structure of Quaternary Ammonium Salts

Quaternary N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)ammonium salts were synthesized from various aromatic and aliphatic amines. The structures of these salts were identified using NMR spectra, and the structure of one particular salt was further elucidated by X-ray diffractometry. However, attempts to synthesize similar salts with tri-n-propylamine and tri-n-butylamine were unsuccessful .

Methylation-Resistant Amine

The study of 3,3'-N,N'-Bis(amino)-2,2'-bipyridine showed that it is resistant to methylation due to the formation of intramolecular hydrogen bonds and the potential for ring methylation. Attempts to tetramethylate this molecule resulted in complex mixtures, with only 3,3'-N,N'-bis(methylamino)-2,2'-bipyridine being isolated and structurally confirmed by X-ray crystallography .

Formation of Dimethylamines

N,1-Bis [5-(3-substituted)-[1,2,4] oxadiazolyl] dimethylamines were synthesized through the reaction of creatinine with primary aliphatic nitro compounds and acetyl chloride. The structure of these compounds was determined by single crystal X-ray analysis .

Host-Guest Chemistry and Inclusion Compounds

The inclusion compound of 2-[o-(triphenylphosphoranylidenamino)benzyliden]amino-1H-2,3-dihydroindazol-3-one with isopropylamine and water was studied. The crystal structure consists of dimeric salt-like aggregates formed by strong hydrogen bonds. Six other inclusion compounds were prepared with different amines and characterized by NMR, showing two different arrangements of the host in anionic form with the guests .

Scientific Research Applications

Anticholinesterase Drug Development

A compound related to N-(3-amino-1-methylpropyl)-N,N-dimethylamine, named aminostigmine, has been studied for its anticholinesterase properties. This drug form was developed and approved for clinical use, indicating its potential in medical applications (Prozorovskii et al., 2004).

Chromatographic Behavior Study

The chromatographic behavior of aminostigmine, which contains a structure similar to N-(3-amino-1-methylpropyl)-N,N-dimethylamine, was studied for its application in quantitative drug analysis. This research is crucial for the development of analytical methods for such drugs (Bobrov et al., 2000).

Synthesis of N-Methyl- and N-Alkylamines

Research on the synthesis of N-methyl- and N-alkylamines, which are structurally related to N-(3-amino-1-methylpropyl)-N,N-dimethylamine, has been conducted. These compounds are significant in academic research and industrial production, demonstrating the broader applicability of such structures in chemistry (Senthamarai et al., 2018).

Microbial Degradation Studies

Studies on microbial degradation involving compounds similar to N-(3-amino-1-methylpropyl)-N,N-dimethylamine, like N,N-dimethylformamide, highlight the environmental and biotechnological relevance of these substances. This research can contribute to the understanding of biodegradation processes in industrial wastewater (Zhou et al., 2018).

properties

IUPAC Name

3-N,3-N-dimethylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(4-5-7)8(2)3/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNAAVUZNWPXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611640
Record name N~3~,N~3~-Dimethylbutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-1-methylpropyl)-N,N-dimethylamine

CAS RN

60978-33-8
Record name N~3~,N~3~-Dimethylbutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Amino-1-methylpropyl)dimethylamine
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